molecular formula C20H24N2O2 B244891 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B244891
M. Wt: 324.4 g/mol
InChI Key: UZSRECJWTJVGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide, also known as DPBA, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. DPBA belongs to the class of benzamides and has been studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are associated with pain and fever. By inhibiting COX-2, 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have anti-inflammatory and anti-tumor effects in various cell lines. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has the advantage of being a relatively simple compound to synthesize. It has also been shown to have a high degree of selectivity for COX-2, which makes it a potentially useful therapeutic agent. However, 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide. Another area of interest is the study of 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide in animal models of disease to further understand its potential therapeutic applications. Additionally, the development of 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide derivatives with improved solubility and selectivity for COX-2 could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide involves the reaction of 3-aminoacetophenone with pentanoyl chloride to form N-(pentanoyl)-3-aminoacetophenone. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 3-nitro-N-(pentanoyl)-3-aminoacetophenone. The final step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid to form 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide.

Scientific Research Applications

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor properties. 3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-4-5-9-19(23)21-17-7-6-8-18(13-17)22-20(24)16-11-10-14(2)15(3)12-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

UZSRECJWTJVGDN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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